molecular formula C18H17NO6S B2633568 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798418-48-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2633568
CAS No.: 1798418-48-0
M. Wt: 375.4
InChI Key: XHKBXHWKKWELPH-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a synthetic small molecule offered for research purposes. The compound features a benzodioxole group linked via a propenone chain to an azetidine ring with a furanylmethylsulfonyl substituent, a structure that may be of interest in medicinal chemistry and early-stage drug discovery research. As a potential protein-binding molecule, it could be utilized in the development of enzyme inhibitors or as a chemical probe to study specific biological pathways . Elucidating the Mechanism of Action (MoA) of novel compounds is a principal challenge in drug discovery, and bioinformatic approaches leveraging data such as transcriptomics and proteomics can contribute significantly to generating MoA hypotheses for experimental validation . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption. Researchers should consult the primary scientific literature and available safety data sheets prior to use.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c20-18(6-4-13-3-5-16-17(8-13)25-12-24-16)19-9-15(10-19)26(21,22)11-14-2-1-7-23-14/h1-8,15H,9-12H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKBXHWKKWELPH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their functionalization to introduce the sulfonyl and azetidine groups. The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and potential bioactivity.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core structural features with several benzodioxole-containing chalcones. Key differences lie in the substituents on the propenone chain and aromatic rings, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl Azetidine (rigid), sulfonyl-furan (electron-withdrawing) Hypothetical: Potential anticancer/anti-inflammatory (based on chalcone SAR)
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one 2-Aminophenyl Amino group (electron-donating) enhances hydrogen bonding Not explicitly stated; amino groups often improve bioavailability
(E)-3-(6-Nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 6-Nitro, 2,4,6-trimethoxyphenyl Nitro (electron-withdrawing), methoxy (electron-donating) Crystallographic stability noted; nitro groups may enhance reactivity
(E)-3-(2-Amino-3,5-dichlorophenyl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one 2-Amino-3,5-dichlorophenyl Chlorine (electron-withdrawing), amino (electron-donating) Analgesic (40.12% activity in rats)
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazino)prop-2-en-1-one 6-Bromo, pyridinyl-piperazino Halogens (Br, Cl), trifluoromethyl (lipophilic) Likely CNS-targeted (piperazine moiety common in neuroactive drugs)
Crystallographic and Conformational Analysis
  • Benzodioxole-containing chalcones often exhibit planar structures due to conjugation, as seen in crystallographic studies using SHELXL . For example, trimethoxy-substituted analogs form stable supramolecular architectures via hydrogen bonding .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, with a molecular weight of 357.4 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a furan-based sulfonamide group that may enhance its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₄S
Molecular Weight357.4 g/mol
CAS Number1799266-41-3
  • NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds similar to this compound exhibit inhibitory effects on the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation. The compound has been shown to selectively inhibit IL-1β production in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : The compound's structural components suggest it may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Study on NLRP3 Inhibition

In a study assessing the potency of sulfonamide-based NLRP3 inhibitors, this compound was tested alongside other compounds. It showed an IC50 value of approximately 0.91 μM in J774A.1 cells, indicating strong inhibitory activity against the NLRP3 inflammasome . Furthermore, in vivo tests using a mouse model demonstrated significant suppression of IL-1β levels following treatment with the compound.

Antimicrobial Evaluation

A separate investigation into antimicrobial properties highlighted that derivatives of compounds containing benzo[d][1,3]dioxole exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be further explored for its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic methodologies for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one?

A typical protocol involves a multi-step synthesis, including sulfonylation of azetidine intermediates and coupling with a benzodioxole-containing enone. For example, a sealed-tube reaction using dichloroethane (DCE) and trifluoroethanol (TFE) as co-solvents, with mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent, has been employed for similar sulfonyl-azetidine derivatives . Key steps include:

  • Sulfonylation : Reacting azetidine with furan-2-ylmethyl sulfonyl chloride under basic conditions.
  • Coupling : Using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the benzodioxole-prop-2-en-1-one moiety.
  • Purification : Flash chromatography (e.g., ethyl acetate/dichloromethane gradients) yields the final product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Peaks corresponding to the benzodioxole (δ ~6.8–7.0 ppm for aromatic protons) and sulfonyl-azetidine groups (δ ~3.5–4.5 ppm for azetidine protons) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl groups (S=O at ~1368 cm⁻¹) and carbonyl (C=O at ~1705 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound are limited, structurally related benzodioxole derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • First Aid : Immediate medical consultation if exposed, as benzodioxoles may cause systemic toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCE:TFE mixtures) enhance sulfonyl group reactivity .
  • Temperature Control : Maintaining 40–50°C prevents side reactions (e.g., azetidine ring-opening) .
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) can accelerate coupling steps in related systems . Table: Example reaction conditions for sulfonylation:
ParameterOptimal Range
SolventDCE:TFE (1:1)
Temperature40°C
Reaction Time16 hours
CatalystNone (base-mediated)

Q. What strategies address discrepancies in spectroscopic data during structural characterization?

Discrepancies (e.g., GCMS vs. HRMS) may arise from isomerization or impurities. Mitigation includes:

  • Chromatographic Purity Checks : Use HPLC/GCMS to identify and quantify impurities (e.g., 2% isomerization observed in similar compounds) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as demonstrated for analogous benzodioxole-thiophene derivatives (R factor = 0.038) .
  • Computational Validation : DFT calculations (e.g., Gaussian09) predict NMR/IR spectra for comparison .

Q. How can computational methods predict the compound’s reactivity or biological activity?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzodioxole moiety often exhibits electron-deficient behavior .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets) using AutoDock Vina.
  • QSAR Modeling : Correlate structural features (e.g., sulfonyl group polarity) with activity data from analogous compounds .

Q. What experimental design considerations improve stability studies under varying pH/temperature?

  • Degradation Monitoring : Use HPLC to track decomposition products over time. For example, organic degradation in wastewater increased by 15% over nine hours without temperature control .
  • Stabilizers : Add antioxidants (e.g., BHT) or store samples at –20°C to slow hydrolysis of the enone group.
  • pH Buffering : Phosphate buffers (pH 7.4) mimic physiological conditions for stability assessments .

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